molecular formula C10H13ClFN B1525419 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1311317-68-6

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1525419
CAS No.: 1311317-68-6
M. Wt: 201.67 g/mol
InChI Key: LBLPHVVQYMPIHT-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a member of the tetrahydroisoquinoline family, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline compounds has been explored in various studies. For instance, the Pictet–Spengler reaction, which involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2, has been used to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The presence of a fluorine atom and a methyl group further distinguishes this compound.

Scientific Research Applications

Antibacterial and Pharmacological Properties

  • Synthesis and Antibacterial Activities : A study by Chu et al. (1991) on temafloxacin hydrochloride, which shares a structural similarity with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, discussed its potent antibacterial properties and broad-spectrum antimicrobial applications. The enantiomers of this compound were synthesized and tested, exhibiting similar pharmacological profiles (Chu et al., 1991).

Antioxidative and Prooxidative Effects

  • Antioxidative or Prooxidative Effects : Liu et al. (2002) investigated the relationship between the structure of 4-hydroxyquinoline derivatives, such as 7-Fluoro-4-hydroxyquinoline, and their effects on free-radical-initiated peroxidation. This study has implications for understanding the antioxidative and prooxidative roles of these compounds in biological systems (Liu et al., 2002).

Antimalarial Activity

  • Synthesis and Antimalarial Activity : Research by O’Neill et al. (1997) on tebuquine analogues, which are structurally related to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, examined their efficacy against strains of Plasmodium falciparum. The study highlights the potential of these compounds in antimalarial drug development (O’Neill et al., 1997).

Neurochemical Modulation

  • Effects on Glutamatergic/GABAergic Systems : Pesarico et al. (2017) explored the antidepressant-like actions of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in animal models. This research is significant for understanding the neurochemical modulation, particularly in the context of stress and self-care behaviors (Pesarico et al., 2017).

Drug Design and Molecular Modeling

  • Novel Antibacterial Agents : A study by Kuramoto et al. (2003) on fluoroquinolones, which are closely related to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, focused on designing novel antibacterial agents. It provides insights into the structure-activity relationship of these compounds (Kuramoto et al., 2003).

Properties

IUPAC Name

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLPHVVQYMPIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-68-6
Record name Isoquinoline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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